molecular formula C14H15N3O3S3 B2960204 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1421524-70-0

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2960204
CAS No.: 1421524-70-0
M. Wt: 369.47
InChI Key: OYQWODJHFVSJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a bicyclic thiazolo[5,4-c]pyridine core fused with a tetrahydrothiazole ring. Key structural elements include:

  • Cyclopropylsulfonyl group: A sulfonamide-substituted cyclopropane at the 5-position of the thiazolo-pyridine scaffold, which may enhance metabolic stability and influence binding interactions due to its electron-withdrawing nature.
  • Thiophene-3-carboxamide substituent: A thiophene ring linked via a carboxamide group at the 2-position of the thiazole, likely critical for target engagement (e.g., kinase inhibition or enzyme modulation) .

Properties

IUPAC Name

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S3/c18-13(9-4-6-21-8-9)16-14-15-11-3-5-17(7-12(11)22-14)23(19,20)10-1-2-10/h4,6,8,10H,1-3,5,7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQWODJHFVSJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound might also target the same or related biochemical pathways.

Biochemical Pathways

Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound might affect the biochemical pathways related to the survival and replication of this bacterium.

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound might have a similar effect.

Action Environment

The compound’s strongN–H⋯O hydrogen bonds and the rotation of the pendant pyridyl arm to minimize repulsive steric interactions could potentially be influenced by environmental factors such as pH and temperature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural homology or functional group similarities, enabling comparative analysis:

N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

  • Key Differences: Substituent at the 5-position: A 2-((2-ethoxyphenyl)amino)-2-oxoethyl group replaces the cyclopropylsulfonyl moiety. Impact:
  • The amide linkage may alter binding kinetics in enzymatic assays.
Parameter Target Compound Compound
5-Position Substituent Cyclopropylsulfonyl 2-((2-Ethoxyphenyl)amino)-2-oxoethyl
Molecular Weight (Da)* ~407.5 (estimated) ~483.5 (estimated)
Solubility Moderate (sulfonamide enhances) Higher (polar amide/ethoxy group)
Metabolic Stability Likely high (sulfonamide) Moderate (aryl amide hydrolysis)

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (741733-98-2)

  • Key Differences :
    • Scaffold: Pyrrolidone core instead of tetrahydrothiazolo-pyridine.
    • Substituents: Benzodioxin and 5-methylthiazole groups.
    • Impact :
  • The pyrrolidone may improve solubility but reduce rigidity compared to the bicyclic thiazolo-pyridine .

5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (573931-20-1)

  • Key Differences :
    • Scaffold: Triazolo-pyrimidine vs. thiazolo-pyridine.
    • Substituents: Chlorophenyl and thiophen-2-yl groups.
    • Impact :
  • The chloro group may enhance halogen bonding but reduce solubility .

Research Findings and Hypotheses

  • Target Compound Advantages :
    • The cyclopropylsulfonyl group likely confers superior metabolic stability over analogs with ester or amide substituents .
    • The thiophene-3-carboxamide group may optimize steric and electronic complementarity in binding pockets compared to thiophen-2-yl derivatives (e.g., 573931-20-1) .
  • Limitations: Limited solubility data for the target compound; sulfonamides can exhibit variable solubility depending on crystallinity. No direct evidence of in vivo efficacy or toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.